molecular formula C9H16N4 B1530666 1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine CAS No. 1369243-65-1

1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

Cat. No. B1530666
M. Wt: 180.25 g/mol
InChI Key: URRMNNLXTWOKOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine” is a compound with the empirical formula C5H9N3 and a molecular weight of 111.15 . It is a heterocyclic compound that contains an imidazole ring, which is a five-membered ring with two nitrogen atoms . This compound is part of a class of compounds known as imidazoles, which are known for their wide range of chemical and biological properties .


Molecular Structure Analysis

The molecular structure of “1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine” can be represented by the SMILES string Cn1ccnc1CN . The InChI code for this compound is 1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3 .

Scientific Research Applications

Antidiabetic Properties

Piperazine derivatives, including those related to "1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine," have been identified as new antidiabetic compounds. Structure-activity relationship studies have led to the identification of potent antidiabetic agents effective in improving glucose tolerance without any adverse events or hypoglycemic effect, particularly mediated by an increase of insulin secretion independently of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).

Anti-Inflammatory Activity

Compounds derived from "1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine" have been evaluated for their anti-inflammatory activities. Novel sets of derivatives have shown moderate to significant in vitro and in vivo anti-inflammatory activities, indicating their potential as therapeutic agents for inflammation-related disorders (Ahmed et al., 2017).

Antimicrobial and Antifungal Activities

The compound and its derivatives have been explored for their antimicrobial and antifungal efficacies. Synthesized compounds exhibited moderate to significant antibacterial and antifungal activities, with some showing comparable activities to standard drugs. This highlights the potential of these derivatives in treating various microbial infections (Gan et al., 2010).

Anticancer Properties

Research has also been conducted on the anticancer activities of "1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine" derivatives. Certain synthesized compounds showed promising anticancer activities against various cancer cell lines, indicating their potential as novel therapeutic agents in cancer treatment. The structure-activity relationship studies have helped in identifying compounds with high potency and selectivity towards cancer cells over normal cells (Mustafa et al., 2011).

Future Directions

The future directions for “1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine” and other imidazole derivatives could involve further exploration of their chemical and biological properties. Given their wide range of biological activities, these compounds could be potential candidates for the development of new drugs .

properties

IUPAC Name

1-methyl-2-(1-methylimidazol-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4/c1-12-5-3-10-7-8(12)9-11-4-6-13(9)2/h4,6,8,10H,3,5,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRMNNLXTWOKOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNCC1C2=NC=CN2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-2-(1-methyl-1H-imidazol-2-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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